5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine
Brand Name: Vulcanchem
CAS No.: 893612-17-4
VCID: VC2073676
InChI: InChI=1S/C13H14BrN5/c14-11-8-17-12(15)13(18-11)19-6-2-4-10(19)9-3-1-5-16-7-9/h1,3,5,7-8,10H,2,4,6H2,(H2,15,17)
SMILES: C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CN=CC=C3
Molecular Formula: C13H14BrN5
Molecular Weight: 320.19 g/mol

5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine

CAS No.: 893612-17-4

Cat. No.: VC2073676

Molecular Formula: C13H14BrN5

Molecular Weight: 320.19 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine - 893612-17-4

Specification

CAS No. 893612-17-4
Molecular Formula C13H14BrN5
Molecular Weight 320.19 g/mol
IUPAC Name 5-bromo-3-(2-pyridin-3-ylpyrrolidin-1-yl)pyrazin-2-amine
Standard InChI InChI=1S/C13H14BrN5/c14-11-8-17-12(15)13(18-11)19-6-2-4-10(19)9-3-1-5-16-7-9/h1,3,5,7-8,10H,2,4,6H2,(H2,15,17)
Standard InChI Key SYMSYRLBCVDSCN-UHFFFAOYSA-N
SMILES C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CN=CC=C3
Canonical SMILES C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine is identified by its CAS number 893612-17-4, which serves as its unique chemical identifier in regulatory and research contexts . This compound belongs to the class of brominated pyrazine derivatives with amino substitution. Its molecular structure incorporates a pyrrolidine ring connecting a pyrazine and pyridine system, creating a complex heterocyclic framework with potential for diverse chemical interactions .

Structural Features

The compound's core structure consists of a pyrazine ring with a bromine atom at position 5 and an amino group at position 2. The distinctive feature is the pyrrolidine ring at position 3, which further connects to a pyridin-3-yl group . This arrangement creates a molecule with multiple nitrogen atoms serving as potential hydrogen bond acceptors, while the amino group can function as a hydrogen bond donor. The bromine atom provides opportunities for halogen bonding and serves as a potential site for further structural modifications through various coupling reactions.

Chemical Representation

The compound can be represented through various chemical notations as outlined in the table below:

Chemical RepresentationValue
IUPAC Name5-bromo-3-(2-pyridin-3-ylpyrrolidin-1-yl)pyrazin-2-amine
Molecular FormulaC13H14BrN5
SMILES NotationC1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CN=CC=C3
InChIInChI=1S/C13H14BrN5/c14-11-8-17-12(15)13(18-11)19-6-2-4-10(19)9-3-1-5-16-7-9/h1,3,5,7-8,10H,2,4,6H2,(H2,15,17)
InChIKeySYMSYRLBCVDSCN-UHFFFAOYSA-N

Physical and Chemical Properties

Fundamental Properties

5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine has a molecular weight of 320.19 g/mol . As a complex heterocyclic compound containing multiple nitrogen atoms and a bromine atom, it exhibits specific physical and chemical characteristics influenced by these structural features. The presence of the amino group at position 2 of the pyrazine ring likely confers basic properties to the molecule, while the bromine substituent provides opportunities for specialized reactions including cross-coupling processes commonly employed in medicinal chemistry.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of compounds such as 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine typically involves complex organic chemistry techniques, including coupling reactions and ring formations. The preparation of such brominated pyrazine derivatives often begins with appropriately substituted pyrazine precursors, followed by selective bromination and subsequent coupling with the pyrrolidine-pyridine component through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Structural Analogues and Related Compounds

Positional Isomers

A closely related structural analogue is 5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine (CAS: 893612-27-6), which differs only in the position of the nitrogen atom in the pyridine ring. This compound features a pyridin-2-yl group instead of the pyridin-3-yl group found in our target compound. Such positional isomers often display different biological activities and physicochemical properties despite their structural similarities, highlighting the importance of precise molecular architecture in determining functional characteristics.

Related Heterocyclic Compounds

The broader class of compounds includes various substituted pyrazines with different heterocyclic systems attached. For example, compounds like (5-amino-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives represent related structures that have been investigated for anticonvulsant activities . These compounds share the common feature of a heterocyclic core with a pyrrolidine linker to another aromatic or heteroaromatic system, suggesting potential similar applications for our target compound.

Structure-Activity Relationships

Structural Elements Contributing to Activity

In related compounds, certain structural features have been associated with specific biological activities. For instance, in anticonvulsant compounds with similar structural elements, the presence of a halo-substituted aromatic ring and an amino group on a heterocyclic core has been linked to enhanced activity . The pyrrolidine linker appears to serve as an important spatial connector that positions the aromatic systems for optimal interaction with biological targets.

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